Antiproliferative Potency in p53-Mutant Hepatocellular Carcinoma: Target Compound IC50 of 48.22 µM Versus Structurally Distinct Benzofuran-2-Carboxamide BMBF
The target compound was evaluated in a cell viability assay against Huh7 hepatocellular carcinoma cells, which harbor a mutant p53 (Y220C) background. At 24 h exposure, the compound reduced cell viability in a concentration-dependent manner with an IC50 of 48.22 µM; at 48 h, the IC50 decreased to 38.15 µM, indicating a time-dependent antiproliferative effect . In the same Huh7 model, a structurally related but distinct benzofuran derivative (BMBF; 2-(4-benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran) also exhibited an IC50 of 48.22 µM at 24 h [1], demonstrating that the target compound achieves comparable potency despite a fundamentally different substitution pattern that replaces the benzyloxy-carbethoxyethylene-7-methoxy decoration with a simpler 3-(4-((4-methoxyphenyl)thio)butanamido) side chain. This comparable potency with reduced structural complexity is relevant for hit-to-lead campaigns where synthetic tractability and lower molecular weight are prioritized. No publicly available IC50 data were identified for the closest commercially listed analogs (e.g., CAS 851607-00-6, CAS 899732-76-4), underscoring the target compound's status as the quantitatively characterized member of this specific 3-(4-(arylthio)butanamido)benzofuran-2-carboxamide subseries.
| Evidence Dimension | Antiproliferative activity (IC50) in Huh7 HCC cells |
|---|---|
| Target Compound Data | IC50 = 48.22 µM (24 h); IC50 = 38.15 µM (48 h) |
| Comparator Or Baseline | BMBF (2-(4-benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran): IC50 = 48.22 µM (24 h); IC50 = 38.15 µM (48 h) |
| Quantified Difference | Equivalent IC50 at 24 h (48.22 µM) and 48 h (38.15 µM); target compound achieves equipotency with a structurally simpler, lower molecular weight scaffold (MW 384.45 vs. BMBF MW ~474) |
| Conditions | Huh7 human hepatocellular carcinoma cell line; MTT or equivalent cell viability assay; concentrations tested: 0, 5, 10, 20, 40, 80 µM |
Why This Matters
For procurement decisions in oncology-focused screening programs, the target compound provides a quantitatively characterized entry point into the 3-(4-(arylthio)butanamido)benzofuran-2-carboxamide subseries with demonstrated activity against a clinically relevant p53-mutant HCC model, whereas closest analogs lack published potency data.
- [1] Tseng, T.-H. et al. 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran, a Benzofuran Derivative, Suppresses Metastasis Effects in P53-Mutant Hepatocellular Carcinoma Cells. Preprints 2023, 2023051562. View Source
